molecular formula C7H10ClN B1362654 1-Ethylpyridinium Chloride CAS No. 2294-38-4

1-Ethylpyridinium Chloride

Cat. No. B1362654
Key on ui cas rn: 2294-38-4
M. Wt: 143.61 g/mol
InChI Key: AMFMJCAPWCXUEI-UHFFFAOYSA-M
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Patent
US04115390

Procedure details

Liquified chloroethane was mixed with 10% excess chilled pyridine, sealed in the Parr pressure reaction apparatus and heated for 3 hrs. at 120° C. The resulting white, extremely hygroscopic crystals were washed three times with anhydrous ether and dried. This procedure gave a 83.4% yield of crystals, mp 116°-118° C., (lit, mp 118°-120° C.). NMR, δ1.75 (t, 3 protons), δ5.18 (q, 2 protons), δ8.20 (t, 2 protons), δ8.60 (t, 1 proton), δ9.90 (d, 2 protons).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83.4%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH3:3].[N:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>>[Cl-:1].[CH2:9]([N+:4]1[CH:3]=[CH:2][CH:7]=[CH:6][CH:5]=1)[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed in the Parr pressure reaction apparatus
TEMPERATURE
Type
TEMPERATURE
Details
heated for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at 120° C
WASH
Type
WASH
Details
The resulting white, extremely hygroscopic crystals were washed three times with anhydrous ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C(C)[N+]1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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